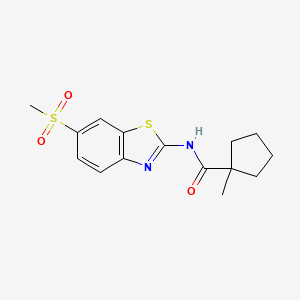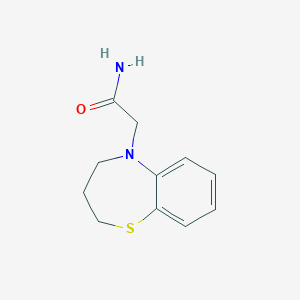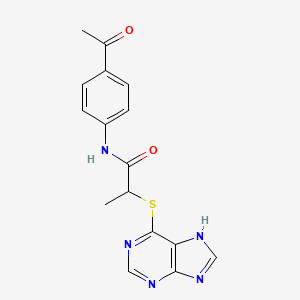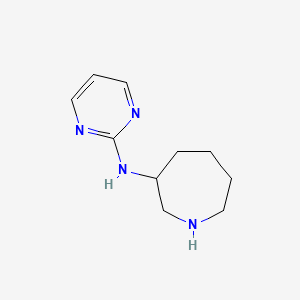
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has gained attention from the scientific community due to its potential use in various fields of research.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinases, which are involved in various cellular processes such as cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide in lab experiments is its potential use in cancer research. It has shown anti-tumor activity and can inhibit the growth of cancer cells. It also has potential use in the treatment of neurological disorders. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide. One of the main directions is to further investigate its potential use in the treatment of cancer and neurological disorders. Studies are also needed to determine the optimal dosage and potential side effects of this compound. In addition, further research is needed to determine the mechanism of action of this compound and its potential use in other fields of research such as immunology and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method involves a multi-step process, and it has been shown to have anti-tumor activity and potential use in the treatment of neurological disorders. However, further studies are needed to determine its safe dosage and potential side effects. There are also several future directions for research on this compound, including investigating its potential use in other fields of research and determining its mechanism of action.
Synthesemethoden
The synthesis of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with 2-bromo-1-methylcyclopentene in the presence of a palladium catalyst. This is followed by the reaction of the resulting product with sodium methoxide and methylsulfonyl chloride. The final step involves the reaction of the intermediate product with cyclopentanecarboxylic acid chloride to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide has shown potential in various fields of scientific research. One of the main areas of application is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(7-3-4-8-15)13(18)17-14-16-11-6-5-10(22(2,19)20)9-12(11)21-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNAEORRODFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)

![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)

